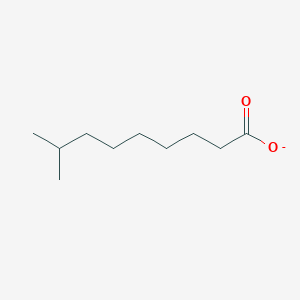

8-Methylnonanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19O2- |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

8-methylnonanoate |

InChI |

InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/p-1 |

InChI Key |

OAOABCKPVCUNKO-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-] |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of 8 Methylnonanoate

Presence in Plant Species and Biological Matrices

Methyl 8-methylnonanoate and its corresponding acid, 8-methylnonanoic acid, have been detected in a variety of plant species. Their presence is significant both as metabolic intermediates and as components of complex extracts like essential oils.

In chili peppers (Capsicum spp.), 8-methylnonanoic acid is a critical precursor in the biosynthesis of certain capsaicinoids and capsinoids, the compounds responsible for the pungency and sensory characteristics of the fruit. smolecule.comjst.go.jp Dihydrocapsaicin (B196133), a major capsaicinoid, is formed through the condensation of vanillylamine (B75263) and 8-methylnonanoic acid. researchgate.net Similarly, its non-pungent analogue, dihydrocapsiate (B147844), is an ester composed of vanillyl alcohol and 8-methylnonanoic acid. google.comoup.comnih.govfao.orgmdpi.com

Methyl this compound has been identified as a bioactive component in the oil of the neem tree (Azadirachta indica). researchgate.netmdpi.comnih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of A. indica oil has repeatedly confirmed the presence of methyl this compound alongside other fatty acid esters like hexadecenoic acid and 9-octadecanoic acid (Z)-methyl ester. researchgate.netmdpi.comnih.govresearchgate.net

Beyond neem oil, this compound has been detected in other plant matrices. For instance, GC-MS analysis of methanolic root extracts from Oroxylum indicum (Broken Bones Tree) revealed the presence of methyl this compound, particularly in seedlings inoculated with a consortium of mycorrhizae and bacteria. gsconlinepress.comresearchgate.net It has also been identified in the chemical profile of Heterotheca subaxillaris (Camphorweed), where its occurrence alongside other unique fatty acid esters suggests a sophisticated lipid metabolism. preprints.org Additionally, it has been found in trace amounts in an Ayurvedic formulation known as Kashaya and in the volatile oil of hops (Humulus lupulus). ijapr.in

The biosynthesis of this compound and its parent acid is not limited to plants. Various microbial systems are known to produce these compounds. In certain bacteria, such as Streptomyces species, 8-methylnonanoic acid acts as a precursor in the synthesis of complex bioactive molecules like viennamycins. smolecule.com The potential for industrial-scale production of 8-methylnonanoic acid through microbial fermentation has been explored, with patents describing methods for its synthesis in genetically modified microbes like E. coli. google.com

Methyl this compound has been specifically identified as a metabolite in several microorganisms. It is one of the major compounds produced by the endophytic fungus Talaromyces assiutensis, which was isolated from the ethnomedicinal plant Citrus macroptera. researchgate.net Furthermore, it has been detected in extracts from the mangrove-derived bacterium Glutamicibacter mysorens, where it is listed among other compounds with potential pharmacological activity. nih.gov

Table 1: Detection of this compound in Natural Sources

| Biological Source | Matrix / Part | Compound Detected | Method of Detection | Reference(s) |

|---|---|---|---|---|

| Capsicum spp. (Chili Peppers) | Fruit (Placenta) | 8-Methylnonanoic acid (as precursor to Dihydrocapsiate) | HPLC, Biosynthetic Studies | google.comoup.comnih.govmdpi.com |

| Azadirachta indica (Neem) | Seed Oil | Methyl this compound | GC-MS | researchgate.netmdpi.comnih.gov |

| Oroxylum indicum | Root Extract | Methyl this compound | GC-MS | gsconlinepress.comresearchgate.net |

| Heterotheca subaxillaris | Plant Extract | Methyl this compound | GC-MS | preprints.org |

| Talaromyces assiutensis | Fungal Extract | Methyl this compound | GC-MS | researchgate.net |

| Glutamicibacter mysorens | Bacterial Extract | Methyl this compound | GC-MS | nih.gov |

| Streptomyces spp. | Bacterial Culture | 8-Methylnonanoic acid (as precursor) | Biosynthetic Studies | smolecule.com |

| Escherichia coli (modified) | Fermentation Broth | 8-Methylnonanoic acid | HPLC | google.com |

Identification in Plant Oils and Extracts (e.g., Azadirachta indica oil)

Role in Chemical Ecology and Interspecies Interactions

While the specific role of methyl this compound as a semiochemical—a chemical involved in communication—is not extensively documented, its presence in organisms known for their ecological interactions provides important clues. For instance, its identification in Azadirachta indica oil, which is renowned for its potent antimicrobial and insecticidal properties, suggests a potential contribution to the plant's defense mechanisms. mdpi.com

Similarly, its production by the endophytic fungus Talaromyces assiutensis and the bacterium Glutamicibacter mysorens is significant, as these microbes often engage in symbiotic or antagonistic relationships with their host plants and other surrounding organisms. researchgate.netnih.gov The antimicrobial activity reported for extracts containing methyl this compound points to a possible defensive function against pathogenic microbes. mdpi.comresearchgate.netnih.gov The broader class of fatty acid esters is known to include many semiochemicals, such as pheromones and allomones, used by insects and other organisms. pherobase.com However, further research is needed to elucidate the precise ecological function of methyl this compound in interspecies signaling.

Comparative Analysis of Isomeric Methylnonanoates in Nature

This compound is one of several isomers of methyl nonanoate (B1231133) found in nature, each with distinct origins and functions. A comparison highlights the structural nuances that dictate their biological roles.

Methyl nonanoate (n-nonanoate): This is the straight-chain isomer of methyl this compound. ebi.ac.ukhmdb.ca It is found more broadly in nature, occurring in fruits like apples, grapes, and strawberries, and is used as a flavoring agent due to its fruity aroma. hmdb.ca Functionally, it has demonstrated nematicidal activity, showing toxicity to certain nematodes. hmdb.ca In microbial systems, it can be a substrate for biotransformation. For example, recombinant E. coli can convert it into ω-hydroxy fatty acid esters, which are valuable polymer building blocks. ebi.ac.uk

Methyl this compound: As a branched-chain fatty acid ester, its biosynthesis is directly linked to the metabolism of branched-chain amino acids. smolecule.comnih.gov Its distribution appears more specialized, often tied to the production of specific secondary metabolites like capsinoids in peppers or as part of the unique chemical profiles of certain plants and microbes. google.comresearchgate.netresearchgate.net

Other Branched Isomers: In Capsicum species, other branched-chain fatty acids give rise to different capsaicinoid analogs. For example, 7-methyloctanoic acid is the precursor to nordihydrocapsiate, another non-pungent capsinoid. google.comnih.gov This demonstrates how slight variations in the branching of the fatty acid precursor, originating from different amino acids (leucine vs. valine), lead to a diversity of related compounds within the same plant.

Table 2: Comparative Overview of Methylnonanoate Isomers

| Compound | Structure Type | Common Natural Sources | Key Biological Role / Application | Reference(s) |

|---|---|---|---|---|

| Methyl nonanoate | Straight-chain | Apples, Grapes, Bananas, Cheese, Wine | Flavoring agent, Nematicide, Biotransformation substrate | hmdb.cachemimpex.com |

| Methyl this compound | Branched-chain (iso-) | Capsicum spp. (as precursor), Azadirachta indica, Talaromyces assiutensis | Precursor to dihydrocapsiate, Component of bioactive extracts | google.comresearchgate.netresearchgate.net |

| Methyl 7-methyloctanoate | Branched-chain (anteiso-) | Capsicum spp. (as precursor) | Precursor to nordihydrocapsiate | google.com |

Biosynthesis and Microbial Production of 8 Methylnonanoate and Its Precursors

De Novo Biosynthetic Pathways

The de novo synthesis of 8-methylnonanoate's core structure, 8-methylnonanoic acid, begins with precursors from amino acid metabolism, which are then elongated through the fatty acid synthesis (FAS) system. nih.govwikipedia.org

Precursors from Branched-Chain Amino Acid Metabolism (e.g., Valine, Leucine)

The journey to synthesizing 8-methylnonanoic acid starts with the catabolism of branched-chain amino acids (BCAAs), particularly valine and leucine. nih.govwikipedia.org In many bacteria and plants, these amino acids serve as the source for the initial building blocks, or primers, for branched-chain fatty acid synthesis. nih.goviastate.edu

The catabolism of the amino acid valine is a key starting point. ontosight.aiwikipedia.org Through a series of enzymatic reactions, valine is converted into its corresponding α-keto acid, α-ketoisovalerate. ontosight.ai This α-keto acid is then decarboxylated by a branched-chain α-keto acid dehydrogenase complex to produce isobutyryl-CoA. wikipedia.orgontosight.ainih.gov This isobutyryl-CoA molecule serves as the specific primer for the synthesis of iso-series fatty acids with an even number of carbon atoms, including the C10 backbone of 8-methylnonanoic acid. wikipedia.orgescholarship.org Leucine can also be catabolized to produce 3-methylbutyryl-CoA (isovaleryl-CoA), which primes the synthesis of odd-numbered iso-series fatty acids. wikipedia.orgasm.org

| Precursor Amino Acid | Key Intermediate | Resulting Fatty Acid Series |

| Valine | Isobutyryl-CoA | Even-numbered iso-series |

| Leucine | Isovaleryl-CoA | Odd-numbered iso-series |

| Isoleucine | 2-Methylbutyryl-CoA | Anteiso-series |

Enzymatic Steps in Branched-Chain Fatty Acid Elongation

Once the isobutyryl-CoA primer is formed, it enters the Type II fatty acid synthase (FAS) system, where it is elongated. nih.govresearchgate.net This process involves a repeating cycle of four core reactions: condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbon atoms from a malonyl-ACP extender unit. researchgate.net

The initial and rate-governing step of fatty acid synthesis is catalyzed by β-ketoacyl-ACP synthase III (KAS III), also known as FabH. nih.govuniprot.orgdrugbank.com The substrate specificity of this enzyme is a critical determinant for whether a straight-chain or branched-chain fatty acid is produced. nih.govuniprot.org In organisms that produce branched-chain fatty acids, such as Streptomyces and Bacillus species, the FabH enzyme shows a high affinity for branched-chain acyl-CoA primers like isobutyryl-CoA. nih.govnih.gov For instance, the FabH from Streptomyces glaucescens efficiently uses isobutyryl-CoA to initiate the synthesis, condensing it with malonyl-ACP to start the elongation process. nih.govnih.gov This initial condensation reaction is essential for committing the precursor to the branched-chain fatty acid pathway. qmul.ac.uk Subsequent elongation cycles are carried out by other condensing enzymes, KAS I and KAS II. iastate.edu

The final chain length of the fatty acid is determined by the action of an acyl-ACP thioesterase (TE). nih.govmdpi.com These enzymes terminate the elongation cycles by hydrolyzing the thioester bond between the growing acyl chain and the acyl carrier protein (ACP). mdpi.comiastate.edu The specificity of the thioesterase is a key factor in dictating the final product. researchgate.netmdpi.com Thioesterases belonging to the FatB family are known to primarily act on saturated acyl-ACPs of varying lengths (C8 to C18). mdpi.com A specific FatB or FatB2 enzyme recognizes the 8-methylnonanoyl-ACP intermediate (a C10 branched-chain) and cleaves it, releasing free 8-methylnonanoic acid. researchgate.net The selectivity of the thioesterase is influenced by the structure of its acyl-binding pocket and its interaction with the ACP portion of the substrate. iastate.edumdpi.com

Ketoacyl-ACP Synthase (KAS) Activity

Esterification Mechanisms in Biological Systems

Once free 8-methylnonanoic acid is released, it must be esterified to form this compound. This involves a condensation reaction with an alcohol. In biological systems, this is not a random process but is catalyzed by specific enzymes.

In chili peppers (Capsicum species), for example, 8-methylnonanoic acid is a precursor to dihydrocapsaicin (B196133). nih.gov However, related compounds called capsiconinoids are esters. Dihydrocapsiconiate is specifically coniferyl this compound, which is formed by the esterification of 8-methylnonanoic acid with coniferyl alcohol. jst.go.jp This suggests the presence of an acyltransferase capable of catalyzing this specific reaction. Other research has noted the synthesis of various esters, such as ethyl this compound and 8-methylnonanoic acid 1-hexanol (B41254) ester, highlighting the potential for various alcohol donors in forming different this compound esters. google.comresearchgate.net Lipases, a class of enzymes, have been shown to catalyze the esterification of 8-methylnonanoic acid derivatives in vitro.

Role as a Biosynthetic Precursor for Complex Natural Products

8-methylnonanoic acid, the direct precursor to this compound, serves as a crucial building block for several well-known and complex natural products.

Capsaicinoids : The most prominent role of 8-methylnonanoic acid is as a precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers. smolecule.comnih.gov Specifically, it is the immediate precursor to dihydrocapsaicin, one of the two major capsaicinoids. nih.govjst.go.jp In this pathway, 8-methylnonanoic acid is first activated to 8-methylnonanoyl-CoA, which is then condensed with vanillylamine (B75263) by the enzyme capsaicin (B1668287) synthase to form dihydrocapsaicin. jst.go.jp

Capsiconinoids : As mentioned, 8-methylnonanoic acid is a direct precursor to dihydrocapsiconiate (coniferyl this compound), a non-pungent analog of capsaicinoids found in some pepper varieties. jst.go.jp

Other Natural Products : In bacteria, particularly Streptomyces species, 8-methylnonanoic acid is known to be a precursor in the biosynthesis of more complex molecules. smolecule.com It has also been identified as a component in various plants, including Pelargonium graveolens. smolecule.comnih.gov

Conversion to Capsaicinoids and Capsinoids (e.g., Dihydrocapsiate)

8-Methylnonanoic acid, the carboxylic acid corresponding to this compound, is a crucial natural precursor in the formation of both pungent capsaicinoids and non-pungent capsinoids. smolecule.comcaymanchem.com Its conversion into these compounds is a key area of study, particularly in the food and pharmaceutical industries.

The most well-documented conversion is its role in synthesizing dihydrocapsiate (B147844), a non-pungent analogue of capsaicin. jst.go.jp Dihydrocapsiate is produced through the esterification of 8-methylnonanoic acid with vanillyl alcohol. europa.eufigshare.comeuropa.eu This reaction yields a compound with structural similarities to capsaicinoids but with an ester bond instead of an amide bond, resulting in a lack of pungency. jst.go.jp Similarly, another capsinoid, dihydrocapsiconiate, is formed from the esterification of this compound with coniferyl alcohol. jst.go.jp

In the biosynthesis of capsaicinoids, 8-methylnonanoic acid serves as the fatty acid moiety for dihydrocapsaicin. smolecule.com The general pathway involves the condensation of vanillylamine, derived from the phenylpropanoid pathway, with an acyl-CoA derivative of a branched-chain fatty acid. wikipedia.org Specifically, 8-methylnonanoyl-CoA is condensed with vanillylamine to produce dihydrocapsaicin. wikipedia.org The availability of 8-methylnonanoic acid within chili pepper plants (genus Capsicum) can directly influence the production levels of these spicy compounds. smolecule.com

| Precursor Acid/Ester | Co-Substrate | Key Enzyme/Catalyst | Product |

| 8-Methylnonanoic Acid | Vanillyl Alcohol | Lipase (B570770) (e.g., Lipozyme 435), Capsiate (B39960) Synthase | Dihydrocapsiate europa.eugoogle.com |

| This compound | Coniferyl Alcohol | Not specified | Dihydrocapsiconiate jst.go.jp |

| 8-Methylnonanoyl-CoA | Vanillylamine | Capsaicin Synthase (Pun1) | Dihydrocapsaicin wikipedia.org |

Enzymatic Acyltransferase Reactions

The synthesis of capsaicinoids and capsinoids from this compound precursors is mediated by specific enzymes, primarily acyltransferases. These enzymes catalyze the transfer of the acyl group from a donor molecule to an acceptor, forming either an amide or an ester bond.

In chili peppers, the enzyme responsible for the final step in capsaicinoid synthesis is capsaicin synthase (CS), which is encoded by the Pun1 gene. jst.go.jpwikipedia.org This acyltransferase (EC 2.3.2.35) facilitates the condensation of vanillylamine with a branched-chain acyl-CoA, such as 8-methylnonanoyl-CoA, to form the amide bond characteristic of dihydrocapsaicin. uniprot.orgnih.gov The same enzyme, also referred to as capsiate synthase, can catalyze the formation of capsinoids by joining a fatty acid with vanillyl alcohol to create an ester linkage. google.comuniprot.org Research has shown that the Pun1 enzymatic system demonstrates a preference for 8-methylnonanoic acid as a substrate compared to other fatty acids like 6E-8-methylnonenoic acid. google.com

For in vitro and industrial synthesis of capsinoids like dihydrocapsiate, lipase-catalyzed reactions are commonly employed. figshare.com Lipases, such as Lipozyme 435, are used to catalyze the chemoselective esterification between 8-methylnonanoic acid and vanillyl alcohol, often performed under reduced pressure to efficiently remove water and drive the reaction forward. europa.eufigshare.com

Microbial Biosynthesis and Metabolic Engineering

Given the industrial interest in this compound and its derivatives, significant research has focused on developing microbial production platforms as a sustainable alternative to plant extraction or chemical synthesis. smolecule.com Metabolic engineering of microorganisms, particularly the bacterium Escherichia coli, has emerged as a promising strategy for high-yield production of this branched-chain fatty acid. google.comgoogle.com

Genetic Modification of Microorganisms for Enhanced Production (e.g., E. coli)

The microbial production of 8-methylnonanoic acid in hosts like E. coli has been achieved through extensive genetic modification. google.com The core strategy involves introducing and optimizing a biosynthetic pathway that channels central metabolites towards the target molecule.

A key intermediate in the engineered pathway is isobutyryl-CoA. google.com Once formed, this precursor undergoes three successive elongation cycles, followed by termination by a thioesterase to release 8-methylnonanoic acid. google.com Several key genes, often sourced from plants of the Capsicum genus, are expressed in the microbial host to facilitate this process. google.com

Key Genes in Engineered E. coli for this compound Production:

| Gene | Function | Source Organism (Example) | Reference |

| KASIIIa, KASIIIb | β-ketoacyl-ACP synthase III; catalyzes the initial condensation and subsequent elongation of the fatty acid chain. | Capsicum genus (e.g., Ghost Chili) | google.com |

| FatB, FatB2 | Acyl-ACP thioesterase; controls the chain length of the fatty acid and cleaves it from the acyl carrier protein (ACP). | Plant (e.g., Capsicum) | google.com |

| ACS / PCT | Acyl-CoA Synthetase / Propionate (B1217596) CoA-transferase; enzymes used to convert fed isobutyric acid into the key intermediate isobutyryl-CoA. | Various | google.com |

By expressing these genes in a modified E. coli strain, researchers have successfully demonstrated the biosynthesis of 8-methylnonanoic acid. google.comgoogle.com

Optimization of Fermentation Conditions for Yield Enhancement

To maximize the productivity of genetically engineered microbial strains, optimization of fermentation process parameters is critical. High-cell-density cultivation (HCDC) is a common approach to increase volumetric yield. mdpi.com This involves carefully controlling the physical and chemical environment within a bioreactor to support robust microbial growth and product formation.

General strategies for enhancing yield include:

Media Composition: Ensuring the growth medium contains an optimal balance of carbon sources, nitrogen sources, minerals, and any necessary precursors or inducers. nih.gov

Temperature and pH Control: Maintaining temperature and pH at levels optimal for both cell growth and the activity of the engineered enzymes. mdpi.com For instance, a common strategy is to grow cells at a higher temperature (e.g., 37°C) to quickly accumulate biomass before shifting to a lower temperature (e.g., 30°C) for the production phase after induction. mdpi.com

Dissolved Oxygen (DO): Monitoring and controlling DO levels, often through adjustments in agitation speed and aeration rate, is crucial for aerobic fermentation processes. mdpi.com

Fed-Batch Strategy: Implementing a fed-batch fermentation, where a concentrated nutrient feed is supplied to the culture over time, can prevent substrate inhibition and extend the production phase, leading to significantly higher product titers. nih.gov

Induction: The timing and concentration of inducers (e.g., IPTG) must be optimized to trigger the expression of the biosynthetic pathway genes at the most effective point during the fermentation run. mdpi.com

Exploration of Alternative Substrates for Microbial Pathways

The economic viability of microbial fermentation is heavily dependent on the cost of the substrate. Therefore, research has explored various feedstocks for the production of this compound.

The primary substrates used in engineered pathways are simple sugars like glucose , which can be converted de novo into the isobutyryl-CoA precursor through the microorganism's central metabolism. google.comgoogle.com

Alternatively, isobutyric acid can be fed directly to the culture. google.comgoogle.com This approach bypasses the de novo synthesis steps and channels the precursor directly into the elongation pathway via an acyl-CoA synthetase (ACS) or a propionate CoA-transferase (PCT). google.com This can lead to higher conversion efficiencies and yields of the final product. Other renewable feedstocks, such as glycerol , are also being explored for the production of various chemicals in engineered E. coli and could potentially be adapted for this compound synthesis. rsc.org

Synthetic Methodologies for 8 Methylnonanoate and Its Analogues

Esterification Protocols

Esterification is a common and direct method for producing esters from carboxylic acids and alcohols. For methyl 8-methylnonanoate, this involves the reaction of 8-methylnonanoic acid with methanol (B129727).

The Fischer esterification method, which involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a standard procedure for synthesizing esters like methyl this compound. uomustansiriyah.edu.iq The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. springboardbiodiesel.com This is typically achieved by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction. vedantu.comcommonorganicchemistry.com

The choice of acid catalyst is crucial for the efficiency of the esterification process. Strong mineral acids and sulfonic acids are commonly employed.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a widely used catalyst for Fischer esterification due to its effectiveness and low cost. taylors.edu.my It acts both as a catalyst, by protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, and as a dehydrating agent, absorbing the water produced and helping to drive the reaction to completion. uomustansiriyah.edu.iqvedantu.com In the context of producing fatty acid methyl esters (FAMEs), sulfuric acid is a common choice. springboardbiodiesel.comtaylors.edu.my

Methanesulfonic Acid (CH₃SO₃H): Methanesulfonic acid (MSA) serves as an effective and strong acid catalyst for the esterification of free fatty acids. researchgate.net It is considered a "green" catalyst alternative, being less corrosive and less oxidizing than sulfuric acid. arkema.comnih.gov Studies on the esterification of various fatty acids with methanol have shown that MSA provides high conversion rates. researchgate.net For instance, research on the esterification of free fatty acids in jatropha oil with methanol found optimal conditions using MSA as the catalyst, achieving a conversion of 97.9%. Its high efficiency and compatibility with standard stainless steel make it a favorable catalyst in industrial applications. arkema.com

The following table summarizes the key features of these catalyst systems.

Table 1: Comparison of Catalyst Systems for Esterification

| Catalyst | Formula | Key Advantages | Considerations |

|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | Low cost, dual function as catalyst and dehydrating agent. vedantu.com | Can cause side reactions (e.g., dehydration, oxidation), corrosive. arkema.com |

| Methanesulfonic Acid | CH₃SO₃H | High catalytic activity, less corrosive, non-oxidizing, reduces by-product formation. arkema.comnih.gov | Higher cost compared to sulfuric acid. |

The successful synthesis of methyl this compound via acid-catalyzed esterification depends on optimized reaction conditions and a thorough workup procedure to isolate the pure product.

Reaction Conditions: The reaction is typically carried out by refluxing 8-methylnonanoic acid in a large excess of methanol, which also serves as the solvent. iastate.edu The reaction temperature is usually the boiling point of the methanol, around 65°C. researchgate.net The catalyst concentration is kept low, typically around 1-3% by weight of the reactants. Reaction times can vary from a few hours to overnight, depending on the specific substrate and desired conversion. nih.gov For example, a general procedure for preparing fatty acid methyl esters involves heating the acid in an HCl-methanol solution at 100°C for 1-1.5 hours or at 45°C overnight. nih.gov

Workup Procedures: After the reaction reaches completion, the mixture is cooled to room temperature. The workup procedure generally involves several steps to remove the catalyst, excess methanol, and water. First, the excess acid catalyst is neutralized, often by washing with a basic aqueous solution like sodium bicarbonate. orgsyn.org The crude product is then extracted into an organic solvent such as ether or n-hexane. tandfonline.comresearchgate.net The organic layer is washed with water to remove any remaining methanol and salts. iastate.edu Finally, the organic solvent is removed under reduced pressure, and the resulting crude ester is purified, typically by vacuum distillation, to yield pure methyl this compound. researchgate.net

Acid-Catalyzed Esterification of 8-Methylnonanoic Acid with Methanol

Catalyst Systems (e.g., H₂SO₄, Methanesulfonic Acid)

Grignard Reaction-Based Synthesis

An alternative to direct esterification is the construction of the carbon backbone of the target molecule using a Grignard reaction. This method is particularly useful for creating the specific branched-chain structure of this compound. The synthesis typically produces an ester (e.g., ethyl this compound) which is then hydrolyzed to 8-methylnonanoic acid. researchgate.netnih.gov The resulting acid can then be esterified with methanol as described in the previous section.

Copper salts are known to catalyze the cross-coupling reaction between Grignard reagents and alkyl halides, enabling the formation of new carbon-carbon bonds. researchgate.netsci-hub.se This strategy has been successfully applied to the synthesis of 8-methylnonanoic acid precursors. tandfonline.comresearchgate.netnih.gov

The synthesis of ethyl this compound involves the copper-catalyzed alkylation of a Grignard reagent. researchgate.netnih.gov Specifically, isobutyl magnesium bromide (a Grignard reagent) is reacted with ethyl 6-bromohexanoate (B1238239) in the presence of a copper(I) bromide (CuBr) catalyst. tandfonline.comnih.gov The isobutyl group from the Grignard reagent displaces the bromide on the hexanoate (B1226103) chain, forming the desired C-C bond and yielding ethyl this compound. researchgate.net The use of N-methyl-2-pyrrolidone (NMP) as an additive can improve the yield and chemoselectivity of such reactions. tandfonline.comsci-hub.se

The following table outlines the components for this Grignard-based synthesis.

Table 2: Reagents for Copper-Catalyzed Synthesis of Ethyl this compound

| Component | Role | Example Compound |

|---|---|---|

| Grignard Reagent | Nucleophile (Source of isobutyl group) | Isobutyl magnesium bromide nih.gov |

| Alkyl Halide | Electrophile (C6 chain with ester) | Ethyl 6-bromohexanoate nih.gov |

| Catalyst | Facilitates C-C bond formation | Copper(I) bromide (CuBr) nih.gov |

| Solvent/Additive | Reaction Medium | Tetrahydrofuran (B95107) (THF), N-methyl-2-pyrrolidone (NMP) tandfonline.comnih.gov |

Precursor Synthesis: The primary precursors are the Grignard reagent and the bromo-ester. Isobutyl magnesium bromide is prepared by reacting 1-bromo-3-methylbutane (B150244) with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF). researchgate.netgeeksforgeeks.org Ethyl 6-bromohexanoate serves as the other key precursor. nih.gov

Hydrolysis Steps: The copper-catalyzed coupling reaction yields ethyl this compound. researchgate.netnih.gov To obtain the target methyl this compound, a two-step process is typically employed. First, the ethyl ester is hydrolyzed to 8-methylnonanoic acid. This is achieved through saponification, which involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution. tandfonline.comumn.edu This process yields the sodium salt of the carboxylic acid (a carboxylate). libretexts.org In the second step, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid (HCl), to protonate the carboxylate and liberate the free 8-methylnonanoic acid. tandfonline.comumn.edu The resulting acid is then extracted and purified. researchgate.net This purified 8-methylnonanoic acid can subsequently be esterified with methanol using an acid catalyst, as detailed in section 4.1, to produce the final product, methyl this compound.

Copper-Catalyzed Alkylation of Grignard Reagents

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation represents a powerful method for the synthesis of esters from readily available alkenes, carbon monoxide (CO), and an alcohol. mdpi.comrsc.org This approach is highly versatile, allowing for the creation of a variety of ester structures. acs.orgru.nl

The synthesis of saturated esters like this compound through palladium-catalyzed carbonylation typically proceeds via a "hydride cycle". acs.orgru.nl This mechanism is favored under acidic conditions and does not necessitate an external oxidant. acs.orgru.nl

The key steps in the hydride cycle are:

Formation of a Palladium Hydride Complex : The cycle initiates with the formation of a palladium(II) hydride species, often represented as [PdII]-H. acs.orgru.nl

Alkene Insertion : The alkene substrate undergoes a 1,2-insertion into the palladium-hydride bond, forming a palladium alkyl complex. acs.orgru.nl

CO Insertion : A molecule of carbon monoxide then undergoes a 1,1-insertion into the palladium-alkyl bond, which results in the formation of an acyl-palladium complex. acs.orgru.nllibretexts.org

Alcoholysis : The final step is the reaction of the acyl-palladium complex with an alcohol. This step, known as alcoholysis, yields the desired ester and regenerates the active palladium(II) hydride catalyst, allowing the catalytic cycle to continue. acs.orgru.nl

An alternative pathway, the "alkoxy cycle," can also occur, which typically leads to the formation of unsaturated esters. ru.nl The competition between the hydride and alkoxy cycles is influenced by reaction conditions. acs.org The crucial point of divergence between these two pathways is the fate of the palladium hydride intermediate. acs.orgru.nl It can either react with the alkene to enter the hydride cycle or be converted to an alkoxypalladium complex, initiating the alkoxy cycle. acs.orgru.nl

Recent studies using techniques like density functional theory (DFT) have provided deeper insights into these mechanisms, including the exploration of a multistep radical reaction process in certain palladium-catalyzed carbonylations. nih.gov

The choice of catalyst system, particularly the ligands coordinating to the palladium center, is critical for controlling the activity and selectivity of the carbonylation reaction. rsc.orgrsc.org Ligands influence the electronic and steric properties of the palladium catalyst, which in turn affects the reaction outcome. rsc.org

A variety of ligands have been successfully employed in palladium-catalyzed carbonylation, including:

Phosphines : Both monodentate and bidentate phosphine (B1218219) ligands are widely used. rsc.org For instance, the use of electron-poor phosphine ligands has been shown to be crucial for certain carbonylation reactions to proceed at higher rates. universiteitleiden.nl Conversely, ligands with electron-donating groups are effective in other systems, such as methoxycarbonylation. universiteitleiden.nl

N-P Type Ligands : The combination of a palladium catalyst with an N-P type carbazophosphine ligand has been shown to effectively tune the reactivity and selectivity in the thiocarbonylation of alkenes. rsc.org

Ligands with Heteroaromatic Backbones : These have been developed to overcome the limitations of older catalyst systems. rsc.org Ligands containing a basic substituent can act as a proton shuttle, facilitating the rate-determining alcoholysis step and improving catalyst durability through hemilabile coordination. rsc.org

| Catalyst System Component | Function/Effect | Example |

| Palladium Precursor | Source of the active palladium catalyst. | Pd(OAc)2, PdCl2(PCy3)2 rsc.orgresearchgate.net |

| Ligands | Modify the electronic and steric properties of the catalyst, influencing activity and selectivity. rsc.org | Phosphines, N-P type ligands, Ligands with heteroaromatic backbones rsc.orgrsc.orguniversiteitleiden.nl |

| Additives (e.g., Acids) | Can promote the "hydride cycle" and influence reaction rates. acs.orgru.nl | Methane sulfonic acid (MSA) uni-rostock.de |

Alkene Insertion and CO Insertion Mechanisms

Continuous Flow Synthesis Methodologies

Continuous flow chemistry, particularly utilizing microreactors, offers significant advantages for ester synthesis, including enhanced safety, improved heat and mass transfer, and higher space-time yields compared to traditional batch processes. mdpi.combeilstein-journals.org

Microreactors are characterized by their small channel dimensions, typically in the sub-millimeter range, which provides a high surface-area-to-volume ratio. mdpi.com This feature is particularly beneficial for managing highly exothermic reactions. mdpi.com Various microreactor designs have been employed for ester synthesis, including:

Capillary Tube Reactors : Simple yet effective designs, sometimes enhanced with features like orifices to improve mixing in multiphase systems. mdpi.com

Plate-Type Reactors : Offer a structured design for precise control over reaction conditions. mdpi.com

Split and Recombine Microreactors : This design promotes efficient mixing of reactants. mdpi.com

Multi-channel Microreactors : Numbering-up or scaling-out by using multiple parallel channels increases production rates. taylors.edu.my

Key operational parameters that are controlled in continuous flow synthesis include:

Flow Rate : Determines the residence time of the reactants in the reactor. mdpi.comacs.org

Temperature : Crucial for reaction kinetics and can be precisely controlled in microreactors. mdpi.combegellhouse.com

Molar Ratio of Reactants : Can be accurately maintained to optimize conversion and yield. taylors.edu.my

Pressure : Important for reactions involving gaseous reagents like CO.

For instance, in the synthesis of tert-butyl peroxypivalate, an orifice microreactor was used, and the conversion and yield were evaluated at different temperatures and flow rates. mdpi.com In another example, a pilot system with three parallel 20-channel microreactors was used for the esterification of 2-ethylhexanoic acid with ethanol, achieving high conversion at room temperature. taylors.edu.my

| Parameter | Significance in Continuous Flow | Example from Literature |

| Reactor Type | Influences mixing, heat transfer, and scalability. | Orifice Microreactor (OMR), Split and Recombine Microreactor, Capillary Tube Reactor mdpi.com |

| Flow Rate | Controls residence time and productivity. | Total flow rates of 10.5 mL·min⁻¹ and 18.5 mL·min⁻¹ were tested for TBPP synthesis. mdpi.com |

| Temperature | Affects reaction rate and selectivity. | Reactions for TBPP synthesis were conducted at temperatures between 25 °C and 40 °C. mdpi.com |

| Reactant Concentration | Impacts reaction kinetics and can influence the occurrence of side reactions or blockages. hybrid-chem.com | Halving reagent concentrations prevented clogging in a biaryl synthesis. hybrid-chem.com |

A key advantage of continuous flow systems is the ability to use immobilized catalysts, which simplifies product purification and allows for catalyst reuse. beilstein-journals.orgrsc.org Several immobilization strategies are employed:

Adsorption/Deposition : The catalyst is physically adsorbed onto a solid support. rsc.org This is a common method for immobilizing enzymes like lipases. academie-sciences.fr For example, Lipozyme® TL IM, a lipase (B570770) from Thermomyces lanuginosus, is immobilized by ionic adsorption onto silicate (B1173343) supports. academie-sciences.fr

Covalent Attachment : The catalyst is chemically bonded to the support material, which can significantly reduce leaching and enhance stability. academie-sciences.frmit.edu An alkyne-functionalized 4‐dimethylaminopyridine (DMAP) derivative was immobilized on silica (B1680970) particles via click chemistry for use in a continuous flow system. researchgate.net

Encapsulation : The catalyst is entrapped within a porous matrix. rsc.org

Fluorous Physisorption : This technique relies on the interaction between a fluorous-tagged catalyst and a fluorous support. mit.edumit.edu

The choice of immobilization technique depends on the specific catalyst and reaction conditions. rsc.org For palladium-catalyzed reactions, supported monolithic Pd(0) catalysts have been used in integrated microflow systems for cross-coupling reactions. beilstein-journals.org In biocatalysis, enzymes like lipases are frequently immobilized on supports such as agarose (B213101) or ion exchange resins for use in packed-bed reactors. rsc.orgacademie-sciences.fr

Microreactor Design and Operational Parameters

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and highly selective alternative for the production of esters like this compound. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions. ebi.ac.uk

The enzymatic synthesis of vanillyl nonanoate (B1231133), a model capsinoid, has been achieved through the lipase-catalyzed esterification of vanillyl alcohol with methyl nonanoate. ebi.ac.uk Among several commercial lipases tested, Novozym 435 (immobilized Candida antarctica lipase B) was found to be particularly effective, achieving a high yield in an organic solvent. ebi.ac.uk

Immobilized lipases are well-suited for these syntheses, including in continuous flow systems, as they can be easily separated from the reaction mixture and reused. academie-sciences.fr For example, the synthesis of various esters has been demonstrated with high conversion rates and short reaction times in packed-bed reactors using immobilized lipases. rsc.org While direct enzymatic synthesis of this compound is plausible, specific literature on this exact transformation is less common than for its parent acid or other related esters. However, the principles demonstrated with methyl nonanoate and other fatty acid esters are directly applicable. ebi.ac.uk For instance, recombinant E. coli cells expressing AlkBGT enzymes have been used for the ω-hydroxylation of fatty acid esters, including ethyl nonanoate, showcasing the potential for biocatalytic modification of such molecules. ebi.ac.uk

Lipase-Catalyzed Esterification

The enzymatic synthesis of this compound and its structural analogues, such as dihydrocapsiate (B147844) and capsiconiate, is most effectively achieved through lipase-catalyzed esterification. oup.comnih.govresearchgate.net Lipases (EC 3.1.1.3) are hydrolases that can catalyze the formation of ester bonds in non-aqueous or low-water environments, making them highly suitable for this purpose. scielo.braminer.cn This method is recognized for its high selectivity, mild reaction conditions, and the reduction of unwanted byproducts compared to conventional chemical routes. scielo.br

A standout biocatalyst for this reaction is Novozym 435, an immobilized form of Candida antarctica lipase B (CALB). researchgate.net Research has demonstrated its efficacy in the esterification of vanillyl alcohol with 8-methylnonanoic acid (8-MNA) or its methyl ester to produce dihydrocapsiate. oup.comresearchgate.net Similarly, it catalyzes the condensation of coniferyl alcohol with the corresponding fatty acid to form dihydrocapsiconiate. nih.gov

The synthesis of vanillyl nonanoate, a model compound for these capsinoid analogues, has been systematically optimized. researchgate.net In a key study, the reaction between vanillyl alcohol and methyl nonanoate using Novozym 435 in dioxane at 25°C reached a yield of 86% within 20 hours. researchgate.net The inclusion of 4 Å molecular sieves was crucial to absorb the methanol byproduct, which shifts the reaction equilibrium towards the product. researchgate.net The enzyme demonstrates broad substrate tolerance, effectively catalyzing reactions with fatty acid chains ranging from C6 to C18, although C9 donors like methyl nonanoate provide maximum efficiency.

The process has proven scalable, with a 400-fold scale-up reaction for natural capsinoids like capsiate (B39960) and dihydrocapsiate achieving isolated yields of 60% and 59%, respectively. researchgate.net For large-scale production of dihydrocapsiate, a solvent-free approach has been developed where lipase-catalyzed esterification of vanillyl alcohol and a slight excess of 8-MNA is conducted at 50°C under reduced pressure to remove the water byproduct. oup.com While initial yields were reported around 75%, this can be improved by using an excess of one substrate to shift the equilibrium. oup.com

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Lipase Type | Novozym 435 | 86 | |

| Solvent | 1,4-Dioxane | 86 | |

| Temperature | 25°C | 86 | researchgate.net |

| Acyl Donor | Methyl Nonanoate | 86 | researchgate.net |

| Reactant Concentration | 50 mM Vanillyl Alcohol / 50 mM Methyl Nonanoate | 86 | researchgate.net |

| Water Removal | 4 Å Molecular Sieves (10% w/v) | 86 | researchgate.net |

Biocatalytic Production of ω-Hydroxy Fatty Acid Esters from Related Compounds

While not directly resulting in this compound, biocatalytic routes for producing ω-hydroxy fatty acid esters from related compounds like fatty acids and alkanes illustrate powerful methodologies that could be adapted for branched-chain esters. researchgate.netacs.org These processes often utilize engineered whole-cell biocatalysts, such as Escherichia coli and yeast strains like Yarrowia lipolytica, to perform complex multi-step syntheses. researchgate.netgoogle.com

The production of ω-hydroxy fatty acids, key intermediates for polyesters and polyamides, is a significant area of research. acs.orgmdpi.com These valuable monomers are synthesized via the terminal carbon oxygenation of fatty acids. researchgate.net Engineered microorganisms are equipped with specific enzyme systems to achieve this transformation. For instance, recombinant E. coli cells producing AlkBGT enzymes from Pseudomonas putida have been investigated for the conversion of fatty acid esters to ω-hydroxy fatty acid esters. researchgate.net Other systems employ monooxygenases, such as CYP52 from Candida tropicalis, which show high selectivity and conversion efficiency for producing ω-hydroxy fatty acids from long-chain alkanes. wur.nl

In some strategies, a cascade of enzymatic reactions is designed within a single microbial host. mdpi.com For example, a process can start with a hydratase to introduce a hydroxyl group, followed by oxidation steps using an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO) to form an ester, which is then hydrolyzed to yield the desired ω-hydroxycarboxylic acid. mdpi.com The efficiency of these whole-cell systems can be enhanced by engineering transport mechanisms to increase the export of the synthesized product from the cell. google.com These biocatalytic strategies represent the state-of-the-art for producing functionalized fatty acids and their derivatives from renewable raw materials. acs.orgmdpi.com

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Efficiency

When comparing synthetic methodologies for this compound and its analogues, biocatalytic routes, particularly lipase-catalyzed esterification, demonstrate clear advantages in yield, selectivity, and efficiency over traditional chemical methods.

Traditional acid-catalyzed Fischer esterification, a common chemical method, often suffers from low yields and harsh reaction conditions. For example, the HCl-catalyzed esterification of an 8-methylnon-6-enoate precursor with vanillyl alcohol in pyridine (B92270) yielded only 32.7% of the desired product after purification. Such methods require stringent conditions, like low temperatures (0°C) and anhydrous solvents, and are often incompatible with sensitive substrates. Another chemical route for the precursor 8-methylnonanoic acid involves a copper-catalyzed Grignard cross-coupling reaction, which can achieve high yields (around 84-95%) but requires multiple steps, including the initial reaction and subsequent hydrolysis, followed by distillation. tandfonline.comnih.gov

In stark contrast, lipase-catalyzed esterification offers significantly higher yields under much milder conditions. The optimized synthesis of vanillyl nonanoate using Novozym 435 achieved an 86% yield at room temperature (25°C). researchgate.net This enzymatic process is highly chemoselective, specifically targeting the desired esterification without causing side reactions, which simplifies purification and reduces waste. oup.com The ability to operate in solvent-free systems or in bio-based solvents further enhances the environmental credentials and efficiency of the biocatalytic approach. oup.com

The primary advantages of the lipase-catalyzed route are:

Higher Yields: 86% for model compounds, compared to ~33% for some traditional methods.

High Selectivity: Enzymes catalyze the specific reaction, avoiding the formation of byproducts and eliminating the need for protecting groups. oup.comaminer.cn

Mild Conditions: Reactions proceed at or near room temperature and atmospheric pressure, reducing energy consumption and preserving the integrity of thermally sensitive molecules. researchgate.net

Environmental Friendliness: The use of reusable enzymes and the potential for solvent-free reactions align with the principles of green chemistry. oup.com

| Method | Key Reagents/Catalyst | Conditions | Reported Yield | Selectivity & Efficiency | Source |

|---|---|---|---|---|---|

| Lipase-Catalyzed Esterification | Novozym 435 (Lipase) | 25-50°C, Solvent or Solvent-free, Water removal | up to 86% | High chemoselectivity, mild conditions, reusable catalyst, fewer byproducts. | oup.comresearchgate.net |

| Acid-Catalyzed Esterification | HCl, Pyridine | 0°C, Anhydrous | 32.7% | Poor stereocontrol, harsh conditions, potential for side reactions. | |

| Grignard Coupling & Hydrolysis (for acid precursor) | CuBr, Grignard reagent, then NaOH/HCl | -20°C to RT, Multi-step | ~84-95% (for the acid) | High yield for the precursor but is a multi-step chemical process requiring purification. | tandfonline.comnih.gov |

Analytical Characterization and Quantification of 8 Methylnonanoate

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for separating 8-methylnonanoate from complex mixtures, enabling its accurate identification and quantification.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like methyl this compound. nist.govnist.gov The compound is suited for GC analysis due to its volatility, which allows it to be vaporized and passed through a chromatographic column. nist.govnist.gov In various studies, GC has been employed to determine the purity of synthesized this compound and its precursor, 8-methylnonanoic acid. tandfonline.comgoogle.com For instance, the purity of 8-methylnonanoic acid has been confirmed to be as high as 99% with a yield of 88% using GC analysis. google.com The technique is also used to monitor the production of methyl this compound, where yields of 90% and purity of 99% have been reported. google.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique applicable to this compound and its derivatives. ashs.org While GC is often preferred for volatile esters, HPLC is particularly useful for less volatile compounds or for analyses where derivatization is not desirable. sigmaaldrich.com For example, the purity of dihydrocapsiate (B147844), a compound synthesized from 8-methylnonanoic acid, was determined to be 98% by HPLC. google.com HPLC is also suitable for the analysis of related compounds like methyl nonanoate (B1231133), which can be used as an analytical standard. sigmaaldrich.com

In chromatographic methods, the retention time—the time it takes for a compound to pass through the column—is a key parameter for identification. The retention time of this compound is compared to that of a known reference standard analyzed under the same conditions. kosfaj.org For instance, in the GC-MS analysis of Azadirachta indica oil, methyl-8-methyl-nonanoate was identified with a specific retention time of 13.63 minutes. mdpi.com

The use of reference standards is critical for both qualitative identification and quantitative analysis. kosfaj.org By comparing the retention time and the detector response of the analyte to that of a certified reference standard, analysts can confirm the identity and calculate the concentration of this compound in a sample. google.comkosfaj.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with chromatography to provide a high degree of certainty in the identification and quantification of compounds like this compound.

GC-MS is the gold standard for the analysis of volatile organic compounds (VOCs), including this compound. medistri.com This technique combines the separation power of GC with the detection capabilities of MS. medistri.com As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification. nih.gov

GC-MS has been used to identify methyl this compound in various natural and synthetic samples. mdpi.comijapr.in For example, it was identified as a component of an Ayurvedic formulation, Amruthadi Kashaya, and in the oil of Azadirachta indica. mdpi.comijapr.in The NIST WebBook provides mass spectral data for methyl this compound, which serves as a reference for its identification. nist.govnist.gov The analysis of volatile organic compounds in beef samples during aging also utilized SPME-GC-MS/MS, where methyl this compound was one of the identified compounds. kosfaj.org

Table 1: GC-MS Data for Methyl this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C11H22O2 | nist.govnist.gov |

| Molecular Weight | 186.2912 g/mol | nist.govnist.gov |

| Kovats' RI (polar column) | 1543 | nist.gov |

| Major Mass Peaks (m/z) | 74, 87 | nih.gov |

Tandem mass spectrometry, or MS/MS, provides an even higher level of specificity and can be used to differentiate between isomers. In MS/MS, a specific ion from the initial mass spectrum is selected and then fragmented further to produce a secondary mass spectrum. This process, known as a product ion scan, can help to distinguish between compounds with the same molecular weight but different structures. While specific MS/MS studies on this compound are not extensively detailed in the provided context, the technique is a standard tool for isomer differentiation in metabolomics and the analysis of complex mixtures. google.com The use of GC-tandem mass spectrometry (GC-MS/MS) with solid-phase microextraction (SPME) has been applied to analyze volatile organic compounds in aged beef, demonstrating its utility for complex sample matrices. kosfaj.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compound Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules like this compound. google.com ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

In the synthesis of dihydrocapsiate, the structures of the final product and key intermediates, including 8-methylnonanoic acid, were confirmed using nuclear magnetic hydrogen and carbon spectrum analysis. google.com Quantitative ²H NMR spectroscopy has been used to study the natural abundance site-specific deuterium (B1214612) content of capsaicinoids, where the fatty acyl moieties were released as methyl this compound. researchgate.net This highlights the power of NMR in providing detailed structural and isotopic information. The PubChem database also contains ¹³C NMR spectral data for methyl this compound. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Dihydrocapsiate |

| Methyl this compound |

| Methyl nonanoate |

¹H NMR and ¹³C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Analysis: In a typical ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different proton groups are observed. The methyl ester group (O-CH₃) characteristically appears as a sharp singlet at approximately 3.62 ppm. The protons on the carbon adjacent to the carbonyl group (α-protons) present as a triplet around 2.26-2.31 ppm. The signals for the methylene (B1212753) (CH₂) groups along the aliphatic chain appear as multiplets in the range of 1.10 to 1.84 ppm. The protons of the two methyl groups at the C8 position and the methine proton (CH) at C8 create overlapping multiplets further upfield. rsc.org

¹³C NMR Analysis: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the ester group gives a signal at a characteristic downfield shift of about 176.62 ppm. The carbon of the methoxy (B1213986) group (-OCH₃) is typically found around 51.64 ppm. The carbons of the long aliphatic chain resonate at various shifts between approximately 28.69 and 46.41 ppm. rsc.org

Below are the detailed chemical shift assignments for this compound.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 3.62 | s | 3H | -OCH₃ |

| 2.46-2.44 | m | 1H | CH at C8 |

| 2.31-2.26 | m | 2H | -CH₂-C=O |

| 1.84-1.76 | m | 1H | Chain -CH₂- |

| 1.50-1.40 | m | 4H | Chain -CH₂- |

| 1.24-1.10 | m | 3H | Chain -CH₂- & (CH₃)₂-CH- |

Data sourced from The Royal Society of Chemistry. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 176.62 | C=O (C1) |

| 51.64 | -OCH₃ |

| 46.41 | Chain -CH₂- |

| 40.97 | Chain -CH₂- |

| 36.53 | Chain -CH₂- |

| 36.08 | Chain -CH₂- |

| 34.21 | Chain -CH₂- |

| 29.53 | Chain -CH₂- |

| 28.69 | C8 |

Data sourced from The Royal Society of Chemistry. rsc.org

Sample Preparation and Extraction Methodologies for Complex Matrices

The isolation and purification of this compound from complex matrices such as biological tissues, plant materials, and culture media is a critical step prior to analysis. The choice of method depends on the nature of the sample and the concentration of the analyte.

Solvent Extraction from Plant and Oil Matrices: For natural products like plant extracts and essential oils, direct solvent extraction is a common approach. Hexane (B92381) is a frequently used solvent due to its nonpolar nature, which allows for the efficient extraction of lipophilic compounds like this compound. preprints.org In one study, methyl this compound was identified as the most abundant compound in the hexane extract of Heterotheca subaxillaris. preprints.org Similarly, it has been identified as a bioactive component in Azadirachta indica (Neem) oil through gas chromatography–mass spectrometry (GC-MS) analysis. mdpi.com The general procedure involves macerating the sample material in the chosen solvent, followed by filtration and concentration of the filtrate under reduced pressure. preprints.orgnih.gov

Extraction from Aqueous and Biological Media: When extracting this compound or its parent acid from aqueous media, such as microbial fermentation broths or biological fluids, a liquid-liquid extraction protocol is typically employed. google.com For its parent compound, 8-methylnonanoic acid, synthesis and subsequent extraction from the reaction mixture can be achieved using solvents like hexane or n-heptane after acidification of the aqueous layer. nih.govoup.com

For analyzing fatty acid methyl esters (FAMEs) in biological samples like blood plasma, a more elaborate procedure is often necessary. A representative method involves the following steps:

Extraction: The sample (e.g., plasma) is extracted with a mixture of polar and nonpolar solvents, such as an acetonitrile:isopropanol:water (3:3:2) solution, to precipitate proteins and solubilize lipids.

Centrifugation: The mixture is centrifuged to separate the liquid supernatant from the solid protein pellet.

Evaporation: The supernatant is removed and evaporated to dryness, often under a stream of nitrogen, to concentrate the extracted analytes.

Reconstitution: The residue is redissolved in a suitable solvent mixture (e.g., acetonitrile:water) for analysis by techniques like GC-MS.

This type of multi-step procedure ensures the removal of interfering substances and enriches the sample with the target analyte for accurate quantification. Gas chromatography is a standard technique for determining the purity and quantity of the extracted compound. oup.comgoogle.com

Table 3: Summary of Extraction Methods for this compound and Related Compounds

| Sample Matrix | Extraction Method | Key Steps | Analytical Technique |

|---|---|---|---|

| Plant Material (H. subaxillaris) | Solvent Extraction | Maceration in hexane, filtration, concentration. preprints.org | GC-MS |

| Synthesis Reaction Mixture | Liquid-Liquid Extraction | Acidification of aqueous layer, extraction with n-hexane or n-heptane, distillation. oup.com | GC, GC-MS |

| Blood Plasma | Solvent Extraction/Protein Precipitation | Extraction with acetonitrile:isopropanol:water, centrifugation, evaporation, reconstitution. | GC-MS |

Biological and Biochemical Roles in Non Human Systems

Metabolic Fate and Biotransformation Pathways

The metabolic journey of methyl 8-methylnonanoate is crucial for understanding its biological effects. This journey involves its role in experimental studies, its origin from other compounds, and its conversion into metabolically active forms.

Methyl this compound serves as a useful model compound in the study of fatty acid ester metabolism. Its structure, featuring a branched-chain fatty acid esterified with a methyl group, allows researchers to investigate the enzymatic processes involved in the breakdown and utilization of such molecules. hmdb.cadrugbank.com Studies on similar fatty acid methyl esters, like methyl nonanoate (B1231133), help elucidate the pathways of ester hydrolysis and subsequent fatty acid metabolism. ebi.ac.uk The presence of the methyl branch in methyl this compound provides a unique substrate to explore the specificity and activity of lipases and esterases that may differ from their action on straight-chain fatty acid esters.

A significant aspect of the metabolic profile of 8-methylnonanoic acid is its origin as a degradation by-product of dihydrocapsaicin (B196133) (DHC), one of the main capsaicinoids found in chili peppers. researchgate.netnih.gov Capsaicinoids are known for their role in energy metabolism. nih.govresearchgate.net In vivo, DHC can be hydrolyzed, breaking the amide bond to release vanillylamine (B75263) and 8-methylnonanoic acid. researchgate.netresearchgate.net This metabolic breakdown is significant because it suggests that some of the health benefits attributed to chili pepper consumption might be mediated by DHC's metabolites, including 8-MNA. researchgate.netnih.gov In vitro studies using liver homogenates have demonstrated that a majority of DHC is metabolized into 8-MNA. nih.gov Furthermore, enzymatic hydrolysis of purified capsaicinoids has been explored as a method to produce these bioactive fatty acids. researchgate.net

For methyl this compound to exert biological activity, it typically undergoes enzymatic hydrolysis to yield 8-methylnonanoic acid and methanol (B129727). This reaction is catalyzed by esterases or lipases present in biological systems. plos.org Once formed, 8-methylnonanoic acid, a methyl-branched medium-chain fatty acid (MCFA), enters cellular metabolic pathways. researchgate.netnih.gov For instance, in the yeast Candida tropicalis, nonanoic acid and its esters can be biotransformed into dicarboxylic acids like azelaic acid through the ω-oxidation pathway, a process that involves enzymes such as cytochrome P450 monooxygenases. acs.org While this specific pathway has been detailed for nonanoic acid, it provides a model for the potential metabolic conversion of 8-methylnonanoic acid.

Degradation as a By-product of Related Compounds (e.g., Dihydrocapsaicin)

Regulation of Cellular Metabolic Processes (In Vitro and Animal Models)

Research, primarily using the 3T3-L1 adipocyte cell line, has shed light on the regulatory roles of 8-methylnonanoic acid, the active metabolite of methyl this compound, in cellular metabolism.

Studies on 3T3-L1 adipocytes have shown that 8-MNA can modulate key aspects of energy metabolism. researchgate.netnih.gov One of the central findings is that 8-MNA treatment leads to the activation of AMP-activated protein kinase (AMPK), a critical sensor and regulator of cellular energy homeostasis. researchgate.netnih.gov The activation of AMPK is indicated by an increase in its phosphorylation. nih.gov This activation of the AMPK pathway is a key event that suppresses processes that consume energy, such as the synthesis of lipids. researchgate.netnih.gov Furthermore, adipocytes treated with 8-MNA showed an increased uptake of glucose when stimulated with insulin (B600854), suggesting an improvement in insulin sensitivity. researchgate.netnih.gov Interestingly, 8-MNA was also found to reduce the lipolytic response to isoproterenol, a β-agonist that typically stimulates the breakdown of fats. researchgate.netnih.gov

A significant effect of 8-methylnonanoic acid in adipocytes is the reduction of lipid accumulation. researchgate.netsmolecule.com This effect is particularly observed under conditions of nutrient starvation. researchgate.net The mechanism behind this is linked to the activation of AMPK, which in turn inhibits de novo lipogenesis—the metabolic pathway that synthesizes fatty acids from non-lipid precursors like carbohydrates. researchgate.netnih.gov By suppressing this pathway, 8-MNA helps to decrease the storage of fat within the adipocytes. nih.gov This anti-lipogenic property is notable because the parent compounds, capsaicin (B1668287) and dihydrocapsaicin, did not show the same effect on de novo lipogenesis in these cell models, highlighting the unique role of the 8-MNA metabolite. nih.gov

Research Findings on 8-Methylnonanoic Acid (8-MNA) in 3T3-L1 Adipocytes

| Parameter Studied | Cell Line | Observation | Associated Mechanism | Source |

|---|---|---|---|---|

| Lipid Accumulation | 3T3-L1 adipocytes | Decreased lipid amounts during nutrient starvation. | Suppression of de novo lipogenesis. | researchgate.netsmolecule.com |

| AMPK Activity | 3T3-L1 adipocytes | Concentration-dependent increase in AMPK phosphorylation. | Activation of the AMPK pathway. | researchgate.netnih.gov |

| De Novo Lipogenesis | 3T3-L1 adipocytes | Inhibited under serum-free conditions. | Correlated with AMPK activation. | nih.gov |

| Lipolysis | 3T3-L1 adipocytes | Reduced lipolytic response to isoproterenol. | Not fully elucidated, but contrasts with the direct lipolytic effect of capsaicin. | researchgate.netnih.gov |

| Glucose Uptake | 3T3-L1 adipocytes | Increased glucose uptake in response to insulin. | Suggests enhanced insulin sensitivity. | researchgate.netnih.gov |

| Cell Viability | 3T3-L1 adipocytes | No impact on cell viability. | Considered non-toxic at effective concentrations. | researchgate.net |

Influence on Glucose Uptake and Insulin Sensitivity

Research has demonstrated that 8-methylnonanoic acid (8-MNA), a derivative of this compound, plays a significant role in modulating glucose metabolism in adipocytes. nih.govresearchgate.net Studies using 3T3-L1 adipocytes, a common model for studying fat cells, have shown that treatment with 8-MNA enhances insulin-stimulated glucose uptake. nih.govresearchgate.net Specifically, when these cells were treated with 8-MNA during their maturation phase, they exhibited a notable increase in glucose uptake in response to insulin. nih.gov This effect was observed to be an approximate 25% increase in insulin-stimulated 2-deoxyglucose (2-DG) uptake in cells treated with 1 and 10 µM of 8-MNA compared to the control group. nih.gov This suggests that 8-MNA increases the sensitivity of these cells to insulin, thereby promoting the absorption of glucose. nih.gov The compound did not, however, alter the basal glucose uptake in the absence of insulin stimulation. nih.gov This enhancement of insulin sensitivity is a key finding, as impaired insulin signaling is a hallmark of metabolic dysregulation. nih.gove-dmj.org

The mechanism by which 8-MNA improves insulin sensitivity may be linked to its broader effects on adipocyte metabolism. nih.gov For instance, the compound has been shown to reduce the lipolytic response to isoproterenol, a substance that normally stimulates the breakdown of fats. nih.gov This modulation of lipid metabolism, alongside the direct impact on glucose transport, underscores the potential of 8-MNA as a regulator of energy homeostasis in these cellular models. nih.gov

Table 1: Effect of 8-MNA on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

| Treatment Group | Concentration (µM) | Change in 2-DG Uptake (in response to insulin) |

|---|---|---|

| Control (DMSO) | - | Baseline |

| 8-MNA | 1 | ~25% increase |

| 8-MNA | 10 | ~25% increase |

Data derived from studies on 3T3-L1 adipocytes. nih.gov

Activation of AMP-Activated Protein Kinase (AMPK) Pathway

8-Methylnonanoic acid (8-MNA) has been identified as an activator of the AMP-activated protein kinase (AMPK) pathway in 3T3-L1 adipocytes. nih.govsmolecule.com AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from energy-consuming processes, such as lipid synthesis (lipogenesis), to energy-producing processes like fatty acid oxidation. nih.gov

In studies conducted under nutrient starvation conditions, 8-MNA was found to decrease lipid accumulation in adipocytes, an effect associated with the activation of AMPK. nih.govresearchgate.net The activation of AMPK was demonstrated by the concentration-dependent increase in the phosphorylation of AMPK at threonine 172, a key modification required for its activation. nih.gov This activation of the AMPK pathway by 8-MNA is thought to be a critical mechanism for energy production in cells deprived of nutrients, as it promotes the breakdown of fatty acids through β-oxidation. nih.gov

The activation of AMPK by 8-MNA is significant because it leads to the inhibition of de novo lipogenesis, the process of synthesizing new fatty acids. nih.gov This inhibitory effect on lipid synthesis contributes to the observed reduction in lipid amounts in adipocytes treated with 8-MNA. nih.gov The ability of 8-MNA to modulate the AMPK pathway highlights its role as a metabolic regulator in these non-human cellular systems. nih.govsmolecule.com

Table 2: Research Findings on 8-MNA and AMPK Activation

| Cell Line | Condition | Key Finding |

|---|---|---|

| 3T3-L1 Adipocytes | Nutrient Starvation | 8-MNA decreased lipid amounts in association with AMPK activation. nih.govresearchgate.net |

| 3T3-L1 Adipocytes | - | 8-MNA caused a concentration-dependent increase in AMPK phosphorylation at Thr172. nih.gov |

Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

While 8-methylnonanoic acid (8-MNA) shows clear effects on glucose uptake and AMPK activation, its interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) appears to be indirect. nih.govresearchgate.net PPARγ is a nuclear receptor that acts as a primary regulator of adipogenesis (the formation of fat cells) and is also involved in lipid and glucose metabolism. nih.gov

Some related medium-chain fatty acids (MCFAs), such as nonanoic acid (C9:0), have been suggested to be selective activators of PPARγ. nih.gov However, research on 3T3-L1 adipocytes indicates that 8-MNA itself does not directly affect the PPARγ pathway during the differentiation process of these cells. researchgate.net Although 8-MNA influences metabolic processes that are also regulated by PPARγ, the current evidence does not support a direct activational role for 8-MNA on this receptor. nih.govresearchgate.net Instead, the metabolic benefits observed with 8-MNA treatment in adipocytes are primarily attributed to its effects on other signaling pathways, such as the AMPK pathway. nih.gov

Role as a Signaling Molecule in Non-Mammalian Systems

Beyond its metabolic functions, there is evidence to suggest that this compound and its derivatives can act as signaling molecules in various non-mammalian systems, including plants and insects.

In the plant kingdom, conipheryl this compound has been identified in the fruits of Capsicum baccatum, a species of chili pepper. gerli.comgerli.comgerli.com This compound has been shown to exhibit agonist activity for the transient receptor potential vanilloid 1 (TRPV1), also known as the capsaicin receptor. gerli.comgerli.comgerli.com This indicates a role in the plant's chemical signaling, potentially related to defense mechanisms or interactions with other organisms.

In the context of insects, while direct evidence for this compound as a pheromone is limited, other structurally similar fatty acid methyl esters are known to function as pheromones. beilstein-journals.org For instance, methyl 4-methyloctanoate is a component of the pheromone blend of the date palm fruit stalk borer, Oryctes elegans. beilstein-journals.org The presence of methyl-branched fatty acid esters in insect communication suggests a potential, though not yet fully established, role for this compound in similar signaling processes. Additionally, various fatty alcohols, which can be derived from fatty acid esters, have been identified as pheromones in a variety of insects, including honeybees and certain moths, where they can trigger behaviors such as alarm or mating. gerli.com

Furthermore, gas chromatography-mass spectrometry analysis has identified methyl-8-methyl-nonanoate as a bioactive component in the oil of the neem tree (Azadirachta indica), a plant known for its potent antimicrobial and insecticidal properties. mdpi.com This suggests a role for the compound in the plant's chemical defense system. Volatile organic compounds produced by the bacterium Kosakonia cowanii, isolated from the seeds of Capsicum pubescens, also include methyl 8-methyl-nonanoate, which contributes to the bacterium's antifungal activity. nih.gov

Advanced Research Applications and Potential Utilities

Analytical Chemistry Research: Reference Standards and Method Development

In the field of analytical chemistry, the purity and characterization of reference standards are paramount for accurate quantification and method validation. While methyl nonanoate (B1231133) is established as an analytical reference standard for quantifying analytes in lipid samples using techniques like gas chromatography with mass spectrometric and flame ionization detection, the branched isomer, methyl 8-methylnonanoate, serves a similar critical function in specialized analyses. sigmaaldrich.com Its distinct chemical structure, featuring a methyl branch at the 8-position, provides a unique chromatographic and mass spectrometric signature, making it an invaluable tool for several applications. smolecule.comnist.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a primary technique where methyl this compound is used. tandfonline.com Its specific retention time and fragmentation pattern allow for its unambiguous identification and quantification in complex matrices. This is particularly relevant in the analysis of natural products, such as essential oils and plant extracts, where a variety of isomeric fatty acid esters may be present. For instance, it has been identified as a bioactive component in the oil of Azadirachta indica (Neem). mdpi.com The availability of high-purity methyl this compound (>98%) allows for the development and validation of robust analytical methods for food safety and quality control. larodan.com

The development of new analytical methods often requires the use of such specific standards to optimize separation conditions, test instrument performance, and ensure the reliability of results. researchgate.net This includes high-performance liquid chromatography (HPLC) methods, where it can be used to establish retention behavior and detector response.

| Technique | Application | Key Parameter | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Quantification in lipid samples | Retention Time | sigmaaldrich.com |

| Mass Spectrometry (MS) | Identification in complex matrices | Fragmentation Pattern | tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | Method development and validation | Retention Behavior | researchgate.net |

Material Science and Polymer Chemistry Applications

The unique molecular architecture of methyl this compound lends itself to intriguing applications in material science and polymer chemistry.

Methyl this compound serves as a versatile precursor for the synthesis of more complex specialty esters and derivatives. Its branched structure can impart desirable properties such as lower melting points, altered viscosity, and improved oxidative stability compared to its linear counterparts. smolecule.com These characteristics are advantageous in creating novel materials. For example, it can be hydrolyzed to 8-methylnonanoic acid, which can then be re-esterified with different alcohols to produce a wide array of esters with tailored properties. tandfonline.com This process allows for the fine-tuning of physical characteristics like lubricity, plasticity, and solvency for specific industrial needs.

Research has demonstrated the synthesis of various derivatives from 8-methylnonanoic acid, the parent acid of methyl this compound. This includes its use in producing ester-type lubricants and plasticizers. smolecule.com The branched nature of the molecule is key to these applications, as it disrupts the regular packing of polymer chains, leading to increased flexibility and lower processing temperatures.

The chemical principles underpinning the use of methyl this compound in lubricant and surfactant research are rooted in its molecular structure. The branched alkyl chain influences its physical properties, making it a candidate for high-performance formulations. smolecule.com